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Spectroscopic Data of N-Naphthalen-2-yl-isobutyramide: A Technical Guide

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Compound of Interest

Compound Name: *N-Naphthalen-2-yl-isobutyramide*

Cat. No.: *B1622592*

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Disclaimer: Experimental spectroscopic data for **N-Naphthalen-2-yl-isobutyramide** is not readily available in publicly accessible scientific literature. The data presented in this guide is predictive, based on the known spectroscopic characteristics of the naphthalen-2-yl and isobutyramide functional groups. The experimental protocols are representative of standard laboratory procedures for the synthesis and analysis of analogous compounds.

This technical guide provides a comprehensive overview of the anticipated spectroscopic profile of **N-Naphthalen-2-yl-isobutyramide**, designed for researchers, scientists, and professionals in drug development. The guide details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside plausible experimental protocols for its synthesis and characterization.

Predicted Spectroscopic Data

The following tables provide a summary of the predicted spectroscopic data for **N-Naphthalen-2-yl-isobutyramide**. These predictions are based on the analysis of its constituent chemical moieties.

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Provisional Assignment
~ 8.2 - 7.7	Multiplet	4H	Aromatic Protons (Naphthalene)
~ 7.5 - 7.3	Multiplet	3H	Aromatic Protons (Naphthalene)
~ 7.6	Broad Singlet	1H	N-H (Amide)
~ 2.7	Septet	1H	-CH(CH ₃) ₂
~ 1.3	Doublet	6H	-CH(CH ₃) ₂

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)

Chemical Shift (δ) ppm	Provisional Assignment
~ 176.0	C=O (Amide Carbonyl)
~ 136.0	Aromatic C (Quaternary)
~ 133.5	Aromatic C (Quaternary)
~ 129.0 - 124.0	Aromatic CH
~ 120.0 - 118.0	Aromatic CH
~ 36.5	-CH(CH ₃) ₂
~ 19.8	-CH(CH ₃) ₂

Table 3: Predicted Infrared (IR) Absorption Bands

Frequency (cm-1)	Intensity	Assignment
~ 3280	Strong, Broad	N-H Stretch
~ 3060	Medium	Aromatic C-H Stretch
~ 2970, 2870	Medium	Aliphatic C-H Stretch
~ 1670	Strong	C=O Stretch (Amide I)
~ 1540	Medium	N-H Bend (Amide II)
~ 1600, 1470	Medium	Aromatic C=C Stretch

Table 4: Predicted Mass Spectrometry (MS) Fragmentation

m/z	Interpretation
213.12	Molecular Ion [M] ⁺
143.07	[M - C ₄ H ₆ O] ⁺ (Loss of the isobutyryl group)
115.05	[C ₉ H ₇] ⁺ (Naphthalene fragment)
71.05	[C ₄ H ₇ O] ⁺ (Isobutyryl cation)
43.05	[C ₃ H ₇] ⁺ (Isopropyl cation)

Experimental Protocols

The following protocols outline a likely method for the synthesis and subsequent spectroscopic analysis of **N-Naphthalen-2-yl-isobutyramide**.

Synthesis of N-Naphthalen-2-yl-isobutyramide

A standard method for the synthesis of N-substituted amides is the reaction of an amine with an acyl chloride.

- **Reaction Setup:** In a flask equipped with a magnetic stirrer, dissolve 2-naphthylamine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in a dry

aprotic solvent like dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

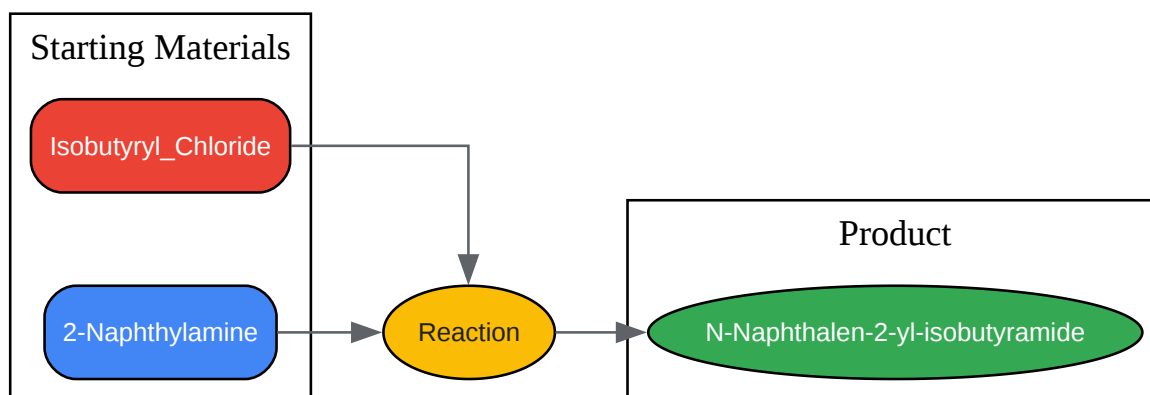
- **Addition of Acyl Chloride:** Cool the solution to 0 °C using an ice bath. Add isobutyryl chloride (1.1 equivalents) dropwise to the stirred solution.
- **Reaction Progression:** Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion using thin-layer chromatography (TLC).
- **Work-up:** Upon completion, quench the reaction with water. Separate the organic layer, wash it with a mild acid (e.g., 1M HCl) to remove excess amine, followed by a saturated solution of sodium bicarbonate to remove any remaining acid, and finally with brine.
- **Isolation and Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization

- **Nuclear Magnetic Resonance (NMR):** Dissolve the purified product in a deuterated solvent (e.g., CDCl₃). Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.
- **Infrared (IR) Spectroscopy:** Obtain the IR spectrum of the solid product using a Fourier Transform Infrared (FTIR) spectrometer, typically employing an Attenuated Total Reflectance (ATR) accessory.
- **Mass Spectrometry (MS):** Analyze the sample using a mass spectrometer with an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), to determine the molecular weight and fragmentation pattern.

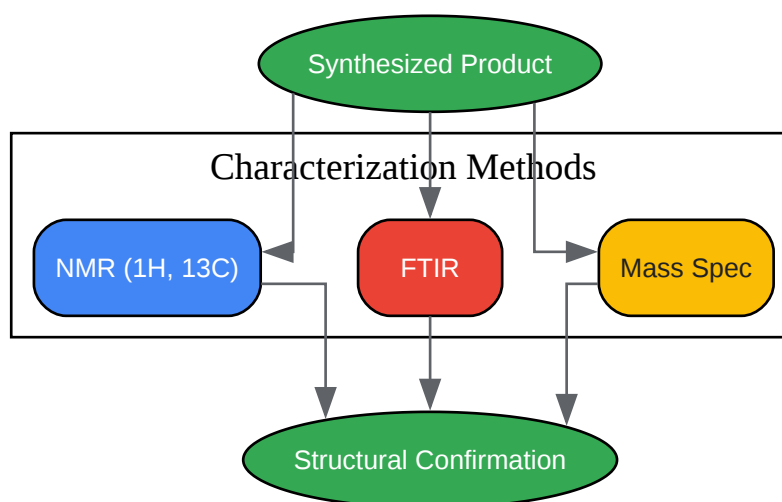
Visualizations

The following diagrams illustrate the synthetic pathway and the overall workflow for the characterization of the target compound.



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Caption: Synthetic route to **N-Naphthalen-2-yl-isobutyramide**.



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Caption: Experimental workflow for spectroscopic characterization.

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